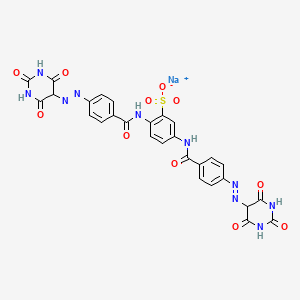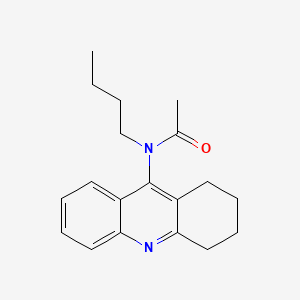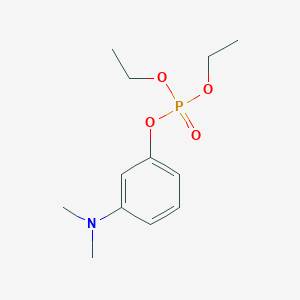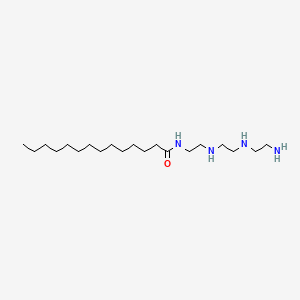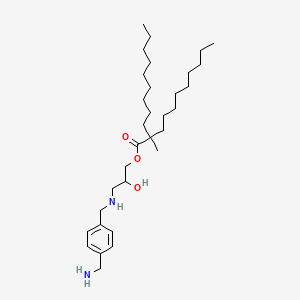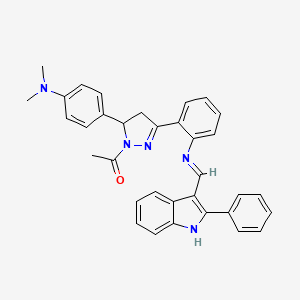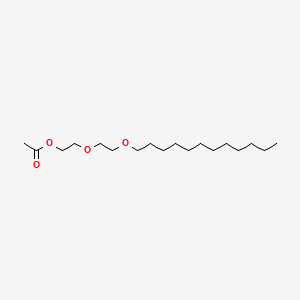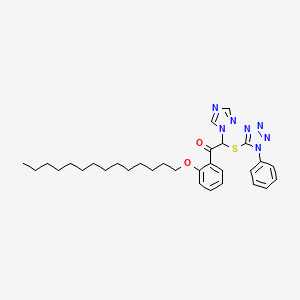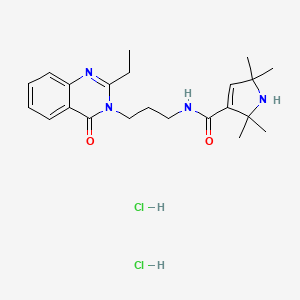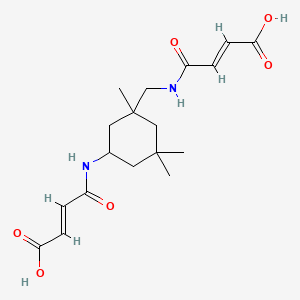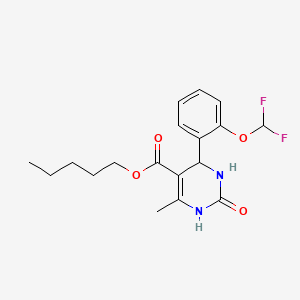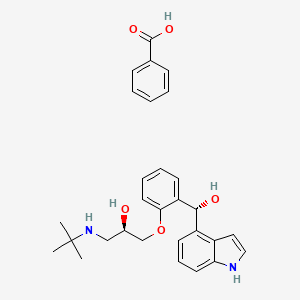
1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-4-methanol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Grignard Reaction:
Protection and Deprotection Steps: Protecting groups may be used to protect sensitive functional groups during the synthesis and are later removed.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous Flow Chemistry: This method can be used for large-scale production and offers advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-4-methanol derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1H-Indole-4-methanol derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-4-methanol derivatives depends on their specific structure and functional groups. Generally, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-methanol: Another indole derivative with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: A compound with a carboxylic acid group instead of a methanol group.
Uniqueness
1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt) is unique due to its specific substitution pattern and the presence of the monobenzoate salt, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
133994-52-2 |
|---|---|
Formule moléculaire |
C29H34N2O5 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
benzoic acid;(2R)-1-(tert-butylamino)-3-[2-[(R)-hydroxy(1H-indol-4-yl)methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H28N2O3.C7H6O2/c1-22(2,3)24-13-15(25)14-27-20-10-5-4-7-18(20)21(26)17-8-6-9-19-16(17)11-12-23-19;8-7(9)6-4-2-1-3-5-6/h4-12,15,21,23-26H,13-14H2,1-3H3;1-5H,(H,8,9)/t15-,21-;/m1./s1 |
Clé InChI |
LZIXELIVWOWCDN-CQWFHMBZSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=CC=C1[C@@H](C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C(C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


